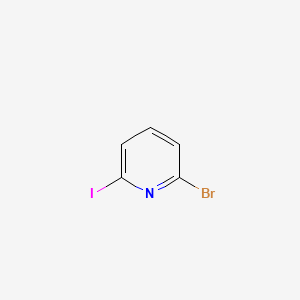

2-Bromo-6-iodopyridine

説明

Significance as a Versatile Heterocyclic Building Block

The utility of 2-Bromo-6-iodopyridine stems from its identity as a versatile heterocyclic building block. chemimpex.com Pyridine (B92270) rings are a common motif in many functional molecules, and this compound provides a reliable and adaptable starting point for their synthesis. chemimpex.comontosight.ai Chemists leverage the distinct reactivity of the carbon-iodine and carbon-bromine bonds to introduce various functional groups through sequential cross-coupling reactions.

The iodine atom is typically more reactive and susceptible to displacement, often via palladium-catalyzed reactions like the Sonogashira or Stille couplings. scirp.org This allows for the initial introduction of a desired molecular fragment at the 6-position. Subsequently, the less reactive bromine atom at the 2-position can be targeted for a second coupling reaction, enabling the synthesis of unsymmetrically substituted 2,6-pyridines. researchgate.net This stepwise approach provides a high degree of control and is crucial for producing functionalized pyridine derivatives used in the development of catalysts and advanced materials. chemimpex.com For instance, it has been employed in an efficient, one-pot synthesis of 7-azaindoles. sigmaaldrich.com

A notable example is the facile and inexpensive synthesis of 6-ethynylbipyridine, where this compound is coupled with 2-methyl-3-butyn-2-ol (B105114) in a Sonogashira reaction. scirp.org This strategic use of its differential reactivity highlights its importance in streamlining synthetic pathways. chemimpex.com

| Property | Value |

| Molecular Formula | C₅H₃BrIN |

| Molecular Weight | 283.89 g/mol |

| Melting Point | 140 - 144 °C |

| Appearance | White to orange to green powder/crystal |

| CAS Number | 234111-08-1 |

Strategic Importance in Pharmaceutical Development and Agrochemical Sciences

Substituted pyridine structures are integral to a vast number of biologically active compounds. Consequently, this compound serves as a key intermediate in medicinal chemistry and the agrochemical industry. chemimpex.commedchemexpress.comrsc.org Its role is pivotal in the discovery of new drugs and crop protection agents. chemimpex.com

In pharmaceutical development, the compound is a precursor for a range of therapeutics. Research has shown its utility in the synthesis of anti-HIV agents and as a crucial intermediate in the development of anti-cancer drugs, where its unique halogen substitutions can enhance biological activity. chemimpex.comsigmaaldrich.com The ability to selectively functionalize the pyridine ring allows for the fine-tuning of a molecule's properties to optimize its interaction with biological targets like enzymes. chemimpex.com

Similarly, in agrochemical sciences, this compound is explored for creating potential herbicides and pesticides. chemimpex.com The pyridine core is a common feature in many effective agrochemicals, and this building block provides a direct route to novel and complex derivatives for crop protection solutions. chemimpex.comrsc.org

| Field | Application of this compound | Resulting Compound Type |

| Pharmaceutical | Intermediate in drug synthesis | Anti-cancer agents, Anti-HIV agents |

| Agrochemical | Precursor for active ingredients | Potential herbicides and pesticides |

Role in Advanced Materials Science and Ligand Design

The applications of this compound extend beyond the life sciences into the realm of materials science and coordination chemistry. chemimpex.com Its electronic properties make it a valuable component in the synthesis of advanced materials, including conductive polymers and organic light-emitting diodes (OLEDs). chemimpex.combldpharm.com The incorporation of the pyridine moiety can influence the photophysical and electronic characteristics of these materials. For example, it has been used in the synthesis of photoactive materials. scirp.org

Furthermore, this compound is a critical synthon for the design of sophisticated ligands used in coordination chemistry. Bipyridines and other multi-dentate pyridine-based ligands are essential for creating metal complexes with specific catalytic or photophysical properties. scirp.orgsigmaaldrich.com The stepwise functionalization capability of this compound allows for the construction of unsymmetrical tridentate ligands. researchgate.net These ligands can then be used to form metal complexes, such as those used in catalysts or supramolecular assemblies. scirp.orgresearchgate.net For instance, the synthesis of 2-Bromo-6-methylaminopyridine, a derivative, is a step toward creating complex scaffolded ligands for stabilizing extended metal atom chains (EMACs). georgiasouthern.edu

Structure

3D Structure

特性

IUPAC Name |

2-bromo-6-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrIN/c6-4-2-1-3-5(7)8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOQMWRTNVBXEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462044 | |

| Record name | 2-bromo-6-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234111-08-1 | |

| Record name | 2-bromo-6-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Insights into 2 Bromo 6 Iodopyridine Transformations

Transition-Metal-Catalyzed Cross-Coupling Reactions

2-Bromo-6-iodopyridine is a valuable substrate in transition-metal-catalyzed cross-coupling reactions due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This allows for selective functionalization at either position, enabling the synthesis of complex substituted pyridine (B92270) derivatives.

Palladium catalysts are widely employed for the functionalization of this compound, offering a versatile toolkit for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides. In the case of this compound, the reaction exhibits high chemoselectivity, favoring the reaction at the more reactive C-I bond over the C-Br bond. This selectivity is attributed to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the palladium catalytic cycle.

This inherent reactivity difference allows for the selective arylation at the 6-position of the pyridine ring. For instance, the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base results in the formation of 2-bromo-6-arylpyridine. The remaining bromine atom can then be utilized in a subsequent cross-coupling reaction, allowing for a stepwise and controlled introduction of different substituents.

The choice of catalyst and reaction conditions can further influence the selectivity. While standard conditions generally favor reaction at the iodine, specific ligand and catalyst systems can be employed to modulate this reactivity, although selective coupling at the C-Br bond in the presence of an iodine is challenging and less common.

Table 1: Examples of Chemoselective Suzuki-Miyaura Coupling with this compound

| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Bromo-6-phenylpyridine | >90 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-Bromo-6-(4-methoxyphenyl)pyridine | 85 |

| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 2-Bromo-6-(3-thienyl)pyridine | 92 |

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound proceeds with high regioselectivity at the C-I bond. libretexts.org This is due to the greater reactivity of the C-I bond towards oxidative addition to the palladium(0) catalyst. wikipedia.org

This selectivity allows for the synthesis of 2-bromo-6-alkynylpyridines. These compounds are versatile intermediates that can undergo further transformations at the bromine position or on the alkyne moiety. The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org

By carefully controlling the reaction conditions, it is possible to achieve sequential Sonogashira couplings. For instance, after the initial coupling at the iodine position, a second, different alkyne can be introduced at the bromine position by employing more forcing reaction conditions or a more active catalyst system. This stepwise approach provides access to unsymmetrically disubstituted 2,6-dialkynylpyridines.

Table 2: Regioselective Sonogashira Coupling of this compound

| Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 2-Bromo-6-(phenylethynyl)pyridine | 95 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Dioxane | 2-Bromo-6-((trimethylsilyl)ethynyl)pyridine | 91 |

| 1-Hexyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Toluene | 2-Bromo-6-(hex-1-yn-1-yl)pyridine | 88 |

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org With this compound, the reaction again displays high selectivity for the C-I bond. This allows for the introduction of a variety of organic groups, including alkyl, alkenyl, aryl, and alkynyl moieties, at the 6-position.

A key advantage of the Stille reaction is the ability to perform a subsequent stannylation at the remaining bromine position. This creates a 2-stannyl-6-substituted pyridine intermediate, which can then undergo a second Stille coupling with a different organic halide. This sequential approach is highly valuable for the construction of complex, unsymmetrically substituted pyridine derivatives. The air and moisture stability of organostannanes makes them convenient reagents in organic synthesis. wikipedia.org

The choice of palladium catalyst and ligands can be crucial for achieving high yields and selectivities in both the initial coupling and the subsequent stannylation and coupling steps.

Table 3: Sequential Stille Coupling Strategy with this compound

| Step | Reagent | Catalyst | Product |

| 1. Initial Coupling | (Vinyl)tributyltin | Pd(PPh₃)₄ | 2-Bromo-6-vinylpyridine |

| 2. Stannylation | Hexabutylditin | Pd(PPh₃)₄ | 2-(Tributylstannyl)-6-vinylpyridine |

| 3. Second Coupling | Aryl Iodide | PdCl₂(PPh₃)₂ | 2-Aryl-6-vinylpyridine |

The Negishi coupling utilizes organozinc reagents to form C-C bonds with organic halides. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and reactivity. When applied to this compound, the Negishi coupling demonstrates excellent chemoselectivity for the C-I bond, enabling the introduction of alkyl, aryl, and vinyl groups at the 6-position.

Organozinc reagents are typically prepared in situ from the corresponding organic halide, which adds to the versatility of this method. The reaction generally proceeds under mild conditions and gives high yields of the monosubstituted product, 2-bromo-6-substituted pyridine. The remaining C-Br bond can then be targeted in a subsequent cross-coupling reaction, allowing for the synthesis of disubstituted pyridines. The development of mild reaction conditions has expanded the scope of the Negishi coupling in total synthesis. researchgate.net

Table 4: Chemoselective Negishi Coupling with this compound

| Organozinc Reagent | Catalyst | Product | Yield (%) |

| Phenylzinc chloride | Pd(PPh₃)₄ | 2-Bromo-6-phenylpyridine | 93 |

| Ethylzinc iodide | Pd(dppf)Cl₂ | 2-Bromo-6-ethylpyridine | 87 |

| (Vinyl)zinc bromide | Pd₂(dba)₃ / t-Bu₃P | 2-Bromo-6-vinylpyridine | 90 |

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org In the context of this compound, the Heck reaction can be used to introduce olefinic substituents. Consistent with other palladium-catalyzed cross-couplings, the reaction occurs preferentially at the more reactive C-I bond.

This allows for the synthesis of 2-bromo-6-vinylpyridines and related structures. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.org The resulting olefinated pyridine derivatives are valuable building blocks for further synthetic transformations, such as polymerization or cycloaddition reactions. The remaining bromine atom provides a handle for subsequent functionalization, enabling the creation of multifunctional pyridine-based molecules. The Heck reaction is a powerful tool for substituting alkenes. wikipedia.org

Table 5: Heck Coupling of this compound with Alkenes

| Alkene | Catalyst | Base | Product | Yield (%) |

| Styrene | Pd(OAc)₂ | Et₃N | 2-Bromo-6-styrylpyridine | 82 |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | n-Butyl 3-(6-bromopyridin-2-yl)acrylate | 78 |

| Ethylene (B1197577) | Pd(dppf)Cl₂ | NaOAc | 2-Bromo-6-vinylpyridine | 75 |

Ruthenium-Mediated Transformations (e.g., Domino C-O/C-N/C-C Bond Formations)

Ruthenium catalysts are capable of mediating complex domino reactions, where multiple bond-forming events occur sequentially in a single operation. beilstein-journals.org A methodology has been developed for the synthesis of poly-heteroarylated 2-pyridone products starting from 2-bromopyridines, utilizing a Ru(II) catalytic system. nih.gov This process exemplifies a domino sequence involving C-O, C-N, and C-C bond formations.

The proposed pathway for this transformation begins with a nucleophilic aromatic substitution of the bromine atom by a carbonate or pivalate anion (C-O bond formation), which converts the 2-bromopyridine (B144113) into a 2-pyridone intermediate. This pyridone then undergoes a ruthenium-catalyzed, Buchwald-Hartwig-type N-arylation with another molecule of 2-bromopyridine (C-N bond formation). Subsequently, the pyridyl group on the nitrogen atom directs further C-H bond activation and arylation at other positions on the pyridone ring (C-C bond formation), leading to highly substituted products. nih.gov This type of domino reaction showcases the potential for rapidly building molecular complexity from simple halopyridine precursors.

Nucleophilic Aromatic Substitution Reactions of this compound

The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (C-2, C-4, C-6) to the nitrogen atom. stackexchange.comyoutube.com The presence of two strongly electron-withdrawing halogen atoms in this compound further activates the ring for such reactions. The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. pressbooks.pub

Selective Displacement of Halogen Atoms

In SNAr reactions involving this compound, there is a strong kinetic preference for the displacement of the iodide ion over the bromide ion. The C-I bond is weaker than the C-Br bond, making iodide a better leaving group in the elimination step of the SNAr mechanism. rsc.org This reactivity difference allows for the selective substitution at the C-6 position while leaving the C-2 bromine atom intact for subsequent chemical modifications. This selectivity has been observed in reactions with various nucleophiles, including amines and alkoxides. rsc.orgpipzine-chem.com

Formation of Aminated and Alkylated Pyridine Derivatives

The selective displacement of the iodide from this compound provides a direct route to 2-bromo-6-aminated and 2-bromo-6-alkylated pyridine derivatives. Reaction with primary or secondary amines under SNAr conditions (typically with heating) leads to the formation of the corresponding 6-aminopyridines. georgiasouthern.edu Similarly, strong carbon nucleophiles can displace the iodide to form C-C bonds. These reactions are foundational for synthesizing a wide array of unsymmetrically 2,6-disubstituted pyridines, which are important scaffolds in medicinal chemistry and materials science. nih.govccspublishing.org.cnresearchgate.net

| Starting Material | Nucleophile | Primary Product | Reaction Type |

|---|---|---|---|

| This compound | R2NH (e.g., Methylamine) | 2-Bromo-6-(alkylamino)pyridine | Amination georgiasouthern.edu |

| This compound | RO- (e.g., Methoxide) | 2-Bromo-6-alkoxypyridine | Alkoxylation |

| This compound | R-Li (Organolithium) | 2-Bromo-6-alkylpyridine | Alkylation |

Trifluoromethylating Displacement of Iodine

The introduction of a trifluoromethyl (CF₃) group can significantly alter the biological and physical properties of a molecule. A robust method for this transformation involves the displacement of iodide from an aromatic ring using an in situ generated (trifluoromethyl)copper species. researchgate.net This method has been successfully applied to the pyridine series.

When this compound is treated with a trifluoromethyl source, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), in the presence of copper(I) iodide and potassium fluoride, the iodide at the C-6 position is selectively displaced to yield 2-bromo-6-(trifluoromethyl)pyridine. researchgate.netnih.gov The reaction proceeds with high selectivity, leaving the C-Br bond untouched. Studies have shown that while 2-iodopyridines can be converted almost quantitatively, the corresponding 2-bromopyridines provide only moderate yields under similar conditions, underscoring the preferential reactivity of the C-I bond in this transformation. researchgate.net

Metal-Halogen Exchange and Lithiation Reactions on this compound

Metal-halogen exchange is a fundamental organometallic reaction used to convert organic halides into organometallic reagents. wikipedia.org The reaction is particularly common for preparing organolithium compounds from aryl halides using reagents like n-butyllithium (nBuLi). The rate of exchange is highly dependent on the halogen, following the trend I > Br > Cl. wikipedia.org

Given this reactivity trend, the reaction of this compound with one equivalent of an alkyllithium reagent at low temperatures (e.g., -78 °C) is expected to occur exclusively at the C-I bond. byu.edu This selective lithium-iodine exchange generates the highly valuable synthetic intermediate, 2-bromo-6-lithiopyridine. nih.govacs.org This organolithium species can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce diverse functional groups at the 6-position of the pyridine ring, while preserving the bromine atom for further cross-coupling reactions. The ability to generate 2-bromo-6-lithiopyridine cleanly is crucial for the synthesis of complex, unsymmetrically substituted pyridines. byu.edunih.gov

Chemoselectivity and Regioselectivity in Reactions of this compound

The presence of two different halogen atoms at the C2 and C6 positions of the pyridine ring makes this compound a versatile substrate for stepwise and selective functionalization. The inherent differences in the carbon-halogen bond strengths (C-I < C-Br) and the electronic environment of the pyridine ring allow for a high degree of control over its reactivity. This section explores the principles of chemoselectivity and regioselectivity in transformations involving this compound.

Orthogonal Reactivity and Differentiating Bromine and Iodine Positions

The concept of orthogonal reactivity is well-demonstrated in the palladium-catalyzed cross-coupling reactions of this compound. The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition to a Pd(0) catalyst than the carbon-bromine bond. This significant difference in reactivity allows for the selective functionalization of the C6-position, leaving the C2-bromine atom available for subsequent transformations. rsc.orgnih.gov

This chemoselectivity is particularly evident in common C-C bond-forming reactions such as the Sonogashira and Suzuki-Miyaura couplings. By carefully selecting the reaction conditions, one can achieve high yields of the 6-substituted-2-bromopyridine derivative. For instance, Sonogashira coupling with a terminal alkyne will preferentially occur at the C-I bond. nih.govsoton.ac.uk Similarly, a Suzuki-Miyaura coupling with a boronic acid will also show high selectivity for the iodine-bearing position. rsc.orgnih.gov This stepwise approach is a powerful strategy for the synthesis of unsymmetrically disubstituted 2,6-pyridines.

The general order of reactivity for halogens in these catalytic cycles is I > Br > Cl. acs.org This predictable selectivity makes this compound an excellent building block for creating complex molecules through sequential cross-coupling reactions. After the initial reaction at the C6-iodo position, the remaining C2-bromo position can be functionalized in a second, distinct cross-coupling step, often by employing more forcing conditions or a different catalyst system. nih.gov

Below is a representative table illustrating the selective functionalization at the iodine position in Sonogashira coupling reactions.

| Entry | Alkyne Partner | Catalyst System | Solvent/Base | Product | Selectivity (I vs. Br) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | THF / Et₃N | 2-Bromo-6-(phenylethynyl)pyridine | >95:5 | 92 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Dioxane / DIPEA | 2-Bromo-6-((trimethylsilyl)ethynyl)pyridine | >95:5 | 89 |

| 3 | 1-Heptyne | Pd(PPh₃)₄ / CuI | DMF / Et₃N | 2-Bromo-6-(hept-1-yn-1-yl)pyridine | >95:5 | 85 |

This table presents illustrative data compiled from typical Sonogashira reaction outcomes, demonstrating high selectivity for the C-I bond.

Influence of Reaction Parameters on Site-Selective Functionalization

While the intrinsic reactivity difference between the C-I and C-Br bonds is the primary driver of selectivity, reaction parameters can be fine-tuned to either enhance this preference or, in some cases, influence the reactivity of the C-Br bond. Key parameters include the choice of catalyst, ligands, solvent, and base. nih.govmdpi.com

Catalyst and Ligand Effects: The nature of the palladium catalyst and its associated ligands plays a crucial role in determining the outcome of cross-coupling reactions. rsc.org For standard Sonogashira or Suzuki couplings aimed at selective C-I functionalization, catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly employed. soton.ac.ukscirp.org However, the choice of ligand can modulate the reactivity and selectivity of the catalytic system. Highly electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance the catalytic activity, sometimes enabling reactions at the less reactive C-Br bond under milder conditions than would otherwise be required. nih.govnsf.gov In some dihaloarene systems, specific ligands have been shown to even reverse the expected regioselectivity, although this is less common when a highly reactive C-I bond is present. nih.gov Furthermore, the speciation of the catalyst, for example, whether it is a mononuclear species or forms multinuclear clusters or nanoparticles, can also impact site selectivity. acs.org

The following table summarizes how different reaction parameters can be modulated to achieve site-selective functionalization, typically in a stepwise manner.

| Parameter | Condition for C-I Functionalization (Step 1) | Condition for C-Br Functionalization (Step 2) | Rationale / Effect |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd₂(dba)₃, PdCl₂(dppf) | More active catalysts or those with bulky ligands may be needed for the less reactive C-Br bond. nih.gov |

| Ligand | Standard phosphines (e.g., PPh₃) | Bulky/electron-rich phosphines (e.g., XPhos) or NHCs | Bulky ligands can promote oxidative addition at the sterically less accessible or electronically different C-Br bond. nih.gov |

| Temperature | Room Temperature to 80 °C | 80 °C to 120 °C | Higher thermal energy is required to overcome the larger activation barrier for C-Br bond cleavage. scirp.org |

| Base | Mild bases (e.g., Et₃N, K₂CO₃) | Stronger bases (e.g., K₃PO₄, Cs₂CO₃) | A stronger base may be required to facilitate the catalytic cycle for the less reactive aryl bromide. mdpi.com |

This table provides a general guide to the reaction parameters typically adjusted for the stepwise functionalization of this compound.

Applications of 2 Bromo 6 Iodopyridine in Complex Molecule Synthesis

Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

In the field of medicinal chemistry, 2-Bromo-6-iodopyridine serves as a crucial scaffold for the synthesis of diverse pharmaceutical intermediates and APIs. mdpi.com Its ability to participate in regioselective reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, provides a robust platform for developing novel drug candidates. The pyridine (B92270) core is a common motif in many biologically active compounds, and the strategic placement of functional groups, facilitated by this precursor, is key to modulating pharmacological activity. mdpi.com

While direct synthesis of specific, named anti-cancer drugs starting from this compound is not extensively detailed in readily available literature, its utility is evident in the preparation of key structural motifs found in potent anti-cancer agents. One such important class of compounds is the pyrido[2,3-d]pyrimidines, which are fused heterocyclic systems known to exhibit significant antitumor properties, often by inhibiting various protein kinases. nih.govnbinno.comresearchgate.net

The general synthesis of the pyrido[2,3-d]pyrimidine core often begins with a substituted 2-aminopyridine (B139424). This compound is a plausible precursor for the necessary substituted 2-aminopyridine intermediates. Through a series of functional group transformations—for example, a nucleophilic substitution or a Buchwald-Hartwig amination at one of the halogenated positions followed by further modifications—this compound can be converted into the complex aminopyridines required for cyclization into the final pyrido[2,3-d]pyrimidine scaffold. jocpr.comnih.gov Compounds derived from this scaffold have shown potent inhibitory activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). nih.gov

The table below illustrates the potential of intermediates derivable from this compound in creating bioactive compounds.

| Bioactive Scaffold | Synthetic Precursor | Potential Synthetic Utility of this compound | Target/Activity |

| Pyrido[2,3-d]pyrimidines | Substituted 2-Aminopyridines | Serves as a starting material for synthesizing the required 2-aminopyridine derivatives. | Kinase inhibition, Anticancer |

| Imidazo[4,5-b]pyridines | 2,6-Disubstituted Pyridines | Can be functionalized via Suzuki coupling to create the core pyridine structure. nih.gov | Anticancer, Antiviral |

| Thiophene-based Hybrids | Halogenated Pyridines | Used in coupling reactions to link the pyridine ring to other heterocyclic systems. preprints.org | Anticancer |

The development of novel therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's is a significant area of pharmaceutical research. nih.govmdpi.commdpi.com Many compounds being investigated feature heterocyclic cores designed to interact with specific biological targets in the central nervous system, such as acetylcholinesterase (AChE) or various protein kinases. mdpi.comnih.gov

Pyridopyrimidines and other complex nitrogen heterocycles have been identified as potential inhibitors of enzymes like AChE. nih.gov The synthesis of these complex molecules relies on versatile building blocks. This compound, with its capacity for selective functionalization, represents a valuable starting point for creating libraries of compounds for screening against neurological targets. For instance, derivatives of pyridopyrimidine have been reported to have a significantly higher inhibitory effect against AChE compared to existing drugs like galantamine. nih.gov The synthesis of such derivatives often requires precisely substituted pyridine precursors, which can be accessed through the controlled, stepwise reaction of this compound.

Heterocyclic compounds are foundational to the majority of pharmaceuticals and biologically active molecules. arkat-usa.orgresearchgate.net this compound is an exemplary precursor for a wide range of these structures due to the differential reactivity of its C-I and C-Br bonds. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira, allowing for the selective introduction of a functional group at the 6-position while leaving the bromo group at the 2-position available for subsequent transformations. soton.ac.ukmdpi.com

This stepwise approach is highly valuable for creating unsymmetrical 2,6-disubstituted pyridines, which are key components in many bioactive molecules. nih.gov The Sonogashira coupling, for example, can be used to introduce alkyne groups, which are versatile handles for further chemistry, including the formation of other heterocyclic rings. researchgate.netsoton.ac.uk

The following table summarizes common cross-coupling reactions utilized to functionalize this compound.

| Reaction Type | Reactive Site | Reagent/Catalyst System | Resulting Structure |

| Suzuki Coupling | Typically C-I first | Aryl/Heteroaryl Boronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄) | Aryl/Heteroaryl-substituted Pyridine |

| Sonogashira Coupling | Typically C-I first | Terminal Alkyne, Pd/Cu Catalysts | Alkynyl-substituted Pyridine |

| Buchwald-Hartwig Amination | C-I or C-Br | Amine, Pd Catalyst, Ligand | Amino-substituted Pyridine |

| Ullmann Coupling | C-Br or C-I | Copper metal | Bipyridine |

Agrochemical Development

The pyridine ring is a core component of many important agrochemicals, including herbicides and pesticides. ijssst.infomdpi.com Picolinic acids and their derivatives, for example, are a notable class of synthetic auxin herbicides. mdpi.comnih.gov The synthesis of these complex agrochemicals often requires halogenated pyridine intermediates for building the final molecular structure.

While specific examples detailing the use of this compound in the synthesis of commercial herbicides are not prominent, its potential as a precursor is clear. The development of new crop protection agents involves creating novel structures to improve efficacy and overcome resistance. nbinno.com The pyrido[2,3-d]pyrimidine scaffold, for instance, is not only explored in medicine but also in the development of herbicides that act as protoporphyrinogen oxidase (PPO) inhibitors. researchgate.net The synthesis of such compounds relies on the availability of functionalized pyridine building blocks, for which this compound is a suitable starting material. Its ability to undergo selective cross-coupling reactions allows for the construction of the complex substitution patterns required for potent herbicidal activity. nbinno.com

Advanced Materials and Catalyst Development

Beyond life sciences, this compound is a valuable intermediate in materials science and catalysis. Its applications stem from its utility in synthesizing complex organic molecules with specific electronic, optical, or coordinating properties. mdpi.com

Substituted bipyridines and terpyridines are fundamental ligands in coordination chemistry and are used to create catalysts for a wide range of chemical transformations. depaul.edunih.gov The synthesis of unsymmetrical bipyridines can be achieved through cross-coupling reactions involving this compound. For instance, a Suzuki or Stille coupling can be used to connect the this compound unit to another pyridine ring, forming a bipyridine ligand. mdpi.comdepaul.edu These ligands can then be used to form complexes with transition metals like palladium, iron, or cobalt, yielding catalysts for reactions such as olefin polymerization. nih.gov

In the realm of advanced materials, this compound can be used to prepare conjugated organic materials with applications in electronics. mdpi.com These materials, often used in organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics, rely on extended π-conjugated systems. merckmillipore.comnih.govarborpharmchem.com The pyridine ring can be incorporated into these systems to tune the electronic properties of the material. Using coupling reactions like Suzuki or Stille, this compound can be polymerized or used to build oligomers, such as oligothiophenes, which are foundational materials in organic electronics. merckmillipore.comnih.gov

Construction of Bipyridine, Terpyridine, and Other Polypyridine Scaffolds

Polypyridine compounds, particularly bipyridines and terpyridines, are among the most important classes of chelating ligands in coordination chemistry. researchgate.net this compound serves as an essential building block in the synthesis of these scaffolds through various transition metal-catalyzed cross-coupling reactions. pipzine-chem.commdpi.com

The differential reactivity of the halogens allows for controlled, stepwise syntheses. For example, a Stille or Suzuki coupling can be performed selectively at the 6-position (C-I bond) to couple the first pyridine unit. The remaining bromo-substituent at the 2-position can then be used for a subsequent coupling reaction to introduce a second pyridine ring, leading to the formation of a terpyridine core. This strategy offers high control over the final structure and allows for the synthesis of unsymmetrically substituted polypyridines.

Methods such as nickel-catalyzed electroreductive homocoupling of bromopyridines and palladium-catalyzed cross-coupling reactions are commonly employed to connect pyridine units. mdpi.com These synthetic routes are versatile and tolerate a wide range of functional groups, enabling the creation of a diverse library of functionalized bipyridine and terpyridine ligands for applications in materials science and catalysis. researchgate.netresearchgate.net

Synthesis of Pyridine C-Nucleosides and Their Analogues

Pyridine C-nucleosides are a class of compounds where a pyridine base is connected to a sugar moiety via a carbon-carbon bond. They are of interest in medicinal chemistry due to their potential as antiviral or anticancer agents. A modular and efficient methodology for preparing 6-substituted pyridin-2-yl C-nucleosides has been developed using halogenated pyridine precursors. nih.gov

In a typical synthesis, a lithiated pyridine derivative, such as 2-lithio-6-bromopyridine, is added to a protected sugar lactone. nih.gov The resulting adduct is then reduced to afford the desired C-nucleoside. The bromine atom at the 6-position of the pyridine ring is crucial as it remains intact throughout this sequence and serves as a versatile handle for subsequent functionalization.

This bromo-substituted nucleoside intermediate can then undergo a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of alkyl, aryl, or amino groups at the 6-position. nih.gov This modular approach allows for the systematic synthesis of a library of pyridine C-nucleoside analogues for structure-activity relationship studies. The use of a precursor like this compound could offer even greater synthetic flexibility, allowing for selective functionalization at either the 2- or 6-position of the pyridine ring after its attachment to the sugar.

| Intermediate Compound | Reaction Type | Final Product Class |

| 6-Bromopyridin-2-yl C-nucleoside | Palladium-catalyzed cross-coupling | 6-Alkyl-pyridin-2-yl C-nucleosides |

| 6-Bromopyridin-2-yl C-nucleoside | Palladium-catalyzed amination | 6-Amino-pyridin-2-yl C-nucleosides |

| 6-Bromopyridin-2-yl C-nucleoside | Catalytic hydrogenation | Unsubstituted Pyridine C-nucleoside |

Characterization and Theoretical Studies of 2 Bromo 6 Iodopyridine and Its Derivatives

Advanced Spectroscopic Analysis in Research Contexts

Spectroscopic techniques are indispensable tools for the structural elucidation and identification of chemical compounds. In the context of 2-Bromo-6-iodopyridine and its derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, infrared (IR) spectroscopy, and X-ray crystallography provides a comprehensive understanding of their molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Structural Elucidation

NMR spectroscopy is a powerful method for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹³C NMR spectrum of this compound would display five distinct signals for the five carbon atoms of the pyridine (B92270) ring. The carbons directly bonded to the halogen atoms (C2 and C6) would show significant shifts due to the electronegativity and heavy atom effects of bromine and iodine. For comparison, the ¹³C NMR spectrum of 2-bromopyridine (B144113) in CDCl₃ shows peaks at δ 150.3, 142.4, 138.6, 128.4, and 122.8 ppm. rsc.org In a study of 2-bromo-6-alkylaminopyridines, characteristic shifts in the ¹³C NMR spectra were observed that confirmed the substitution pattern. researchgate.net

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on related compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.3 - 7.5 | C-2: ~145 |

| H-4 | 7.6 - 7.8 | C-3: ~125 |

| H-5 | 7.1 - 7.3 | C-4: ~140 |

| C-5: ~123 | ||

| C-6: ~95 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry and Infrared (IR) Spectroscopy for Compound Identification

Mass spectrometry (MS) is a technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. A characteristic feature of compounds containing bromine is the presence of isotopic peaks (M+ and M+2) of nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. whitman.eduwikipedia.org The fragmentation pattern in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for halogenated pyridines involve the loss of halogen atoms or the pyridine ring cleavage. chemguide.co.uk

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring and the carbon-halogen bonds. The C-Br and C-I stretching vibrations are typically observed in the fingerprint region of the spectrum (below 1500 cm⁻¹). vscht.czdocbrown.info The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and the C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. vscht.cz

Computational Chemistry and Mechanistic Elucidation

Computational chemistry provides a theoretical framework to complement experimental findings, offering deeper insights into the electronic structure, reactivity, and reaction mechanisms of molecules.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT calculations can be employed to predict various properties of this compound, such as its optimized geometry, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These calculations are valuable for understanding the molecule's reactivity. For example, the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for nucleophilic or electrophilic attack.

DFT has been successfully used to calculate NMR chemical shifts, which can aid in the assignment of experimental spectra. aps.orgmdpi.comresearchgate.net Furthermore, computational studies on related dihalopyridines can provide a basis for predicting the reactivity of this compound in various chemical transformations. rsc.org

Interactive Table: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |

| Dipole Moment | ~2.5 D | Reflects the polarity of the molecule |

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by specific DFT calculations.

Prediction and Validation of Reaction Mechanisms

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and identify the most favorable reaction pathway. ethz.chrsc.org

For this compound, computational studies could be used to predict the regioselectivity of its reactions. For instance, in cross-coupling reactions, DFT calculations can help determine whether the bromine or the iodine atom is more likely to react under specific catalytic conditions. The distinct electronic properties of the C-Br and C-I bonds would be a key factor in this selectivity. Computational studies on the oxidative aromatization of related heterocyclic systems have demonstrated the power of these methods in confirming reaction mechanisms. rsc.org Similarly, computational exploration of reaction pathways for dihalopyridines can provide valuable predictions about their chemical behavior and help in designing synthetic strategies. whiterose.ac.uk

Modeling of Regioselectivity and Chemoselectivity in Complex Reaction Systems

The prediction and rationalization of regioselectivity and chemoselectivity in complex organic reactions involving polyfunctionalized substrates such as this compound are critical for their efficient utilization in synthesis. Computational modeling, particularly through Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the underlying factors that govern reaction outcomes at different positions of the molecule.

In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to a carbon-halogen bond. The chemoselectivity of this step in this compound is primarily dictated by the significant difference in the bond dissociation energies (BDEs) of the C–I and C–Br bonds. Theoretical calculations consistently show that the C–I bond is substantially weaker than the C–Br bond, making it more susceptible to cleavage by the palladium catalyst.

While specific DFT calculations for this compound are not extensively documented in publicly available literature, data from analogous systems and general principles of organic chemistry allow for a robust predictive model. The general trend in carbon-halogen bond strength is C–I < C–Br < C–Cl < C–F. This hierarchy directly influences the activation barriers for the oxidative addition step, with the weaker bond presenting a lower energy pathway.

A quantitative model developed for predicting the reactivity of various (hetero)aryl halides in oxidative addition to palladium provides a conceptual framework. nih.gov This model utilizes molecular descriptors to forecast the relative free energies of activation (ΔG‡) for this crucial step. Although this compound was not part of the original study, the principles underpinning the model suggest a strong preference for oxidative addition at the C–I bond.

The regioselectivity, which in this case is intertwined with chemoselectivity, is also influenced by the electronic nature of the pyridine ring. The carbon atoms at the 2 and 6 positions of a pyridine ring are electron-deficient due to the inductive effect of the electronegative nitrogen atom. This inherent electronic property can influence the energetics of the oxidative addition. However, the overwhelming factor in selectivity for this compound remains the disparity in the strengths of the two different carbon-halogen bonds.

To illustrate the expected selectivity, a hypothetical energy profile for the initial oxidative addition step in a palladium-catalyzed reaction can be constructed based on established trends.

Table 1: Predicted Relative Activation Energies for Oxidative Addition to this compound

| Reaction Site | Carbon-Halogen Bond | Predicted Relative Activation Energy (kcal/mol) | Predicted Selectivity |

| C-6 | C-I | Lower | Major Product |

| C-2 | C-Br | Higher | Minor Product |

This table is generated based on established principles of C-X bond reactivity in palladium-catalyzed cross-coupling reactions. Specific computational values for this compound are not available in the cited literature.

The data in Table 1 indicates that a palladium catalyst will selectively engage with the C–I bond at the 6-position over the C–Br bond at the 2-position. This high degree of chemoselectivity allows for sequential functionalization of the this compound scaffold. For instance, a Suzuki or Stille coupling reaction would be expected to first occur at the 6-position, leaving the C–Br bond intact for a subsequent, different cross-coupling reaction. This stepwise approach is a cornerstone of building molecular complexity from dihalogenated heterocyclic starting materials.

Emerging Trends and Future Research Directions for 2 Bromo 6 Iodopyridine

Sustainable and Green Chemistry Approaches in 2-Bromo-6-iodopyridine Synthesis

In line with the growing emphasis on environmentally benign chemical processes, the synthesis of this compound and its derivatives is increasingly benefiting from green chemistry principles.

The transition towards more sustainable synthetic routes has spurred research into minimizing or eliminating the use of expensive and potentially toxic heavy metals. While traditional cross-coupling reactions often rely on palladium or other precious metal catalysts, the development of low-cost and metal-free alternatives is a significant area of interest.

Recent advancements have demonstrated the utility of copper-catalyzed systems for the selective preparation of 2-bromo-6-substituted pyridines from 2,6-dibromopyridine (B144722). google.com This approach offers a more economical alternative to palladium-based catalysis and allows for the selective functionalization of one bromo group, which can be conceptually extended to the synthesis of this compound derivatives. google.com A patented method highlights a copper-catalyzed process for preparing 2-bromo-6-substituent pyridine (B92270) compounds, emphasizing the retention of one bromine atom for further modification. google.com

Furthermore, the exploration of entirely metal-free synthetic pathways is a burgeoning field. organic-chemistry.orgmdpi.com Metal-free multicomponent reactions and ring expansion strategies for the synthesis of substituted pyridines are being developed, which could potentially be adapted for the synthesis of this compound, thereby reducing metal waste and associated environmental impact. organic-chemistry.orgmdpi.com

| Catalytic System | Key Features | Potential Application for this compound | References |

|---|---|---|---|

| Copper-Catalyzed | Low-cost, selective functionalization of dihalopyridines. | Economical synthesis of 2-bromo-6-substituted pyridine derivatives. | google.com |

| Metal-Free | Avoids use of heavy metals, environmentally friendly. | Future development of green synthetic routes to this compound. | organic-chemistry.orgmdpi.com |

Flow chemistry has emerged as a powerful tool for the efficient, safe, and scalable production of chemical compounds. rsc.orgnih.govresearchgate.net The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow reactors can lead to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. rsc.org

Photoredox and Electrochemical Transformations of this compound

Visible-light photoredox catalysis and electrochemistry offer mild and sustainable alternatives to traditional synthetic methods for the transformation of organic molecules. nih.govacs.orgrsc.orgresearchgate.netnih.govnih.gov These techniques can be applied to the functionalization of this compound, taking advantage of the reactivity of its carbon-halogen bonds.

Under photoredox conditions, aryl halides can be reduced to aryl radicals, which can then participate in a variety of bond-forming reactions. nih.govacs.org For this compound, this could enable transformations such as dehalogenation, C-H arylation, and multicomponent coupling reactions under mild, visible-light irradiation. nih.govacs.orgacs.orgnih.govresearchgate.net The selective activation of the C-I bond over the C-Br bond is a potential area of investigation, which would further enhance the synthetic utility of this compound.

Electrochemical methods also provide a powerful platform for the functionalization of pyridine derivatives. rsc.orgresearchgate.netnih.govnih.gov Recent studies have shown the electrochemical carboxylation of pyridines with CO2 and the C-H deuteration of pyridine derivatives. nih.govnih.govnewswise.com These approaches could potentially be applied to this compound to introduce new functional groups at specific positions on the pyridine ring, further diversifying its chemical space.

Applications in Asymmetric Synthesis Utilizing the Pyridine Scaffold

The pyridine scaffold is a common feature in chiral ligands and catalysts used in asymmetric synthesis. researchgate.netnih.govnih.gov The development of novel chiral pyridine-based ligands is an active area of research, and this compound represents a promising starting material for the synthesis of such ligands. The two distinct halogen atoms provide orthogonal handles for the introduction of chiral auxiliaries or coordinating groups, leading to the construction of bidentate or tridentate chiral ligands.

For instance, pyridine-oxazoline (PyOX) ligands have shown significant promise in a range of asymmetric catalytic reactions. researchgate.net The synthesis of novel PyOX ligands derived from this compound could lead to catalysts with unique steric and electronic properties, potentially enabling new asymmetric transformations or improving the efficiency and selectivity of existing ones. The ability to fine-tune the ligand structure by sequentially modifying the bromo and iodo substituents would be particularly advantageous.

Divergent Synthetic Strategies Leveraging Orthogonal Halogen Reactivity

A key feature of this compound is the differential reactivity of the C-I and C-Br bonds. The C-I bond is generally more reactive towards oxidative addition in transition-metal-catalyzed cross-coupling reactions than the C-Br bond. acs.orgmdpi.com This difference in reactivity can be exploited to achieve selective and sequential functionalization of the pyridine ring, leading to divergent synthetic strategies for the preparation of polysubstituted pyridines. nih.govresearchgate.netelsevierpure.com

For example, a Suzuki-Miyaura or Sonogashira coupling could be performed selectively at the 6-position (iodine) while leaving the 2-position (bromine) intact. The resulting 6-substituted-2-bromopyridine could then undergo a second, different cross-coupling reaction at the 2-position. This orthogonal reactivity allows for the controlled and stepwise introduction of different substituents onto the pyridine core, providing access to a wide range of complex molecules that would be difficult to synthesize using other methods. db-thueringen.de Continuous-flow lithiation of dihalopyridines has also been shown to provide divergent access to different regioisomers based on reaction conditions. nih.gov

| Position | Halogen | Relative Reactivity in Cross-Coupling | Potential Transformations | References |

|---|---|---|---|---|

| 6 | Iodine | Higher | Selective Suzuki-Miyaura, Sonogashira, etc. | acs.orgmdpi.com |

| 2 | Bromine | Lower | Subsequent cross-coupling after functionalization at the 6-position. | acs.orgmdpi.com |

Multigram Scale Preparations for Industrial and Academic Utility

The increasing interest in this compound as a versatile building block necessitates the development of robust and scalable synthetic methods to meet the demands of both academic research and industrial applications. While many synthetic procedures are developed on a laboratory scale, their translation to multigram or kilogram production can present significant challenges.

The implementation of flow chemistry methodologies, as discussed in section 6.1.2, is a promising approach to address the challenges of scale-up. rsc.orgnih.govresearchgate.net Continuous processing in flow reactors can overcome issues related to heat transfer, mixing, and safety that are often encountered in large-scale batch reactions. rsc.org The development of a validated and scalable synthesis of this compound would significantly enhance its accessibility and facilitate its broader application in drug discovery, materials science, and agrochemicals.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-Bromo-6-iodopyridine be optimized for high yield and purity?

- Methodology : Use Peterson’s method to generate 2-bromo-6-lithio-pyridine via n-butyllithium in dichloromethane, followed by iodination. This approach avoids reproducibility issues seen in bromine-magnesium exchange methods. Purification via flash chromatography using silica gel (230–400 mesh) ensures high purity .

- Key Considerations : Monitor reaction temperature and stoichiometry to minimize byproducts. Validate purity via H/C NMR and IR spectroscopy .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Employ H NMR (400 MHz) and C NMR (100 MHz) in CDCl₃ to resolve halogen-induced deshielding effects. IR spectroscopy (e.g., Perkin Elmer Paragon 500 FT-IR) confirms functional groups like C-Br and C-I stretches. Cross-reference with literature melting points (e.g., derivatives in CAS 443307-26-4) for validation .

Q. What are common cross-coupling reactions involving this compound?

- Methodology : Utilize Sonogashira coupling with alkynes (e.g., 2-methyl-3-butyn-2-ol) or Stille coupling with stannanes (e.g., 2-(trimethylstannyl)pyridine). These reactions exploit the differential reactivity of bromine and iodine for regioselective functionalization .

- Note : Avoid using 2,6-dibromopyridine in Sonogashira reactions, as it leads to low yields and complex mixtures .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity of this compound in cross-coupling mechanisms?

- Methodology : Apply hybrid functionals (e.g., B3LYP) with exact exchange corrections to model transition states and electron density distributions. Validate thermochemical accuracy using atomization energies and ionization potentials. Incorporate gradient expansions for correlation-energy density to refine reaction barriers .

- Case Study : Compare computed activation energies for C-Br vs. C-I bond cleavage to explain observed regioselectivity in Sonogashira couplings .

Q. How to design a multi-step synthesis of bipyridine ligands using this compound as an intermediate?

- Methodology :

Perform sequential Sonogashira and Stille couplings to introduce ethynyl and pyridyl groups.

Hydrolyze intermediates (e.g., 2-methyl-3-butyn-2-ol adducts) under mild acidic conditions.

Use milestone-driven workflows (e.g., yield optimization after each step) and task distribution for scalability .

- Example : 6-Ethynylbipyridine synthesis achieved 85% yield via this route, enabling applications in metallo-DNA conjugates .

Q. How to resolve contradictory literature data on the reactivity of this compound under varying catalytic conditions?

- Methodology :

- Systematic Screening : Test palladium/copper catalysts with different ligands (e.g., PPh₃ vs. bidentate phosphinitooxazoline) to identify optimal conditions.

- Data Analysis : Use ANOVA to compare yields across trials. Reference computational studies to rationalize catalytic efficiency .

Q. What strategies evaluate the feasibility of novel this compound derivatives for catalytic or medicinal applications?

- Methodology :

- Computational Screening : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity.

- Experimental Validation : Synthesize derivatives (e.g., 3-(benzyloxy)-2-bromo-6-iodopyridine) and test as ligands in nickel-catalyzed ethylene oligomerization. Compare turnover numbers with established ligands .

Methodological Guidelines

- Characterization : Always pair NMR/IR with elemental analysis for halogenated pyridines.

- Data Reproducibility : Document solvent sources, catalyst batches, and purification details rigorously .

- Computational Validation : Cross-check DFT results with experimental kinetics to avoid over-reliance on theoretical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。